7-Acetyltaxol;Paclitaxel EP Impurity L
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Overview
Description
ACETYLTAXOL, 7-(P), also known as 7-acetyltaxol, is a derivative of the well-known anticancer drug paclitaxel. It is a biologically active compound that interacts with tubulin assemblies in the brain. The molecular formula of ACETYLTAXOL, 7-(P) is C49H53NO15, and it has a molecular weight of 895.94 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
ACETYLTAXOL, 7-(P) can be synthesized through the acetylation of paclitaxel. One common method involves the use of acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the selective acetylation of the hydroxyl group at the 7-position of paclitaxel .
Industrial Production Methods
Industrial production of ACETYLTAXOL, 7-(P) often involves partial synthesis from naturally occurring taxane derivatives. For example, 10-deacetylbaccatin III, which can be extracted from the leaves of Taxus baccata, serves as a precursor. The compound is then acetylated to produce ACETYLTAXOL, 7-(P) .
Chemical Reactions Analysis
Types of Reactions
ACETYLTAXOL, 7-(P) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can introduce new functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as acetic anhydride and pyridine are used for acetylation reactions.
Major Products Formed
The major products formed from these reactions include various acetylated and oxidized derivatives of ACETYLTAXOL, 7-(P), which may have different biological activities .
Scientific Research Applications
ACETYLTAXOL, 7-(P) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of taxane derivatives.
Biology: The compound is studied for its interactions with tubulin and its effects on microtubule dynamics.
Medicine: ACETYLTAXOL, 7-(P) is investigated for its potential as an anticancer agent, similar to paclitaxel.
Industry: It is used in the development of new drug formulations and delivery systems
Mechanism of Action
ACETYLTAXOL, 7-(P) exerts its effects by binding to tubulin, a protein that is a key component of microtubules. This binding stabilizes microtubules and prevents their depolymerization, which disrupts cell division and leads to cell death. The molecular targets include the β-tubulin subunit of microtubules, and the pathways involved are related to the inhibition of mitosis .
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound of ACETYLTAXOL, 7-(P), known for its potent anticancer properties.
10-Deacetyltaxol: A derivative of paclitaxel with a similar mechanism of action.
2’,7-Bisacetyltaxol: Another acetylated derivative of paclitaxel with distinct biological activities.
Uniqueness
ACETYLTAXOL, 7-(P) is unique due to its specific acetylation at the 7-position, which allows for structural modifications without significantly altering its biological activity. This makes it a valuable compound for studying the structure-activity relationships of taxane derivatives .
Properties
IUPAC Name |
[4,9,12-triacetyloxy-15-(3-benzamido-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H53NO15/c1-26-33(63-45(58)38(54)37(30-17-11-8-12-18-30)50-43(56)31-19-13-9-14-20-31)24-49(59)42(64-44(57)32-21-15-10-16-22-32)40-47(7,41(55)39(62-28(3)52)36(26)46(49,5)6)34(61-27(2)51)23-35-48(40,25-60-35)65-29(4)53/h8-22,33-35,37-40,42,54,59H,23-25H2,1-7H3,(H,50,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVFIEKTXYELRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H53NO15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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